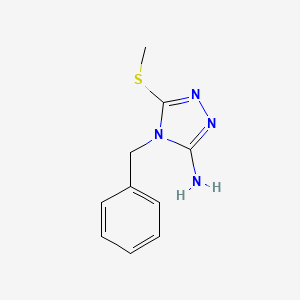

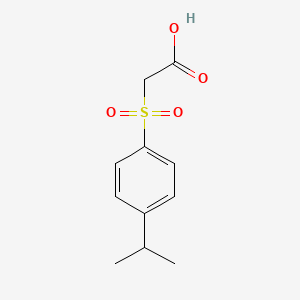

![molecular formula C13H16N2O2S2 B12114821 3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)

3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide: is a heterocyclic organic compound with a complex name. Let’s break it down:

Thiazole Ring: It belongs to the thiazole family, which includes imidazoles and oxazoles. The thiazole ring has a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Aromaticity: The thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. It satisfies Hückel’s rule with 6π electrons.

Solubility: It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

Natural Occurrence: Thiazole is found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system function.

Chemical Reactions Analysis

Types of Reactions::

Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Electrophilic Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used.

Nucleophilic Substitution: Nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.

Major Products:: The specific products formed depend on the reaction conditions and substituents. Further research is needed to provide precise details.

Scientific Research Applications

This compound has diverse applications:

Antimicrobial: Thiazoles exhibit antimicrobial properties, making them relevant in drug development.

Antitumor and Cytotoxic: Some thiazole derivatives demonstrate antitumor effects.

Biological Research: Researchers explore its potential in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with molecular targets and signaling pathways. Further studies are necessary to elucidate its mode of action.

Properties

Molecular Formula |

C13H16N2O2S2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

5,5-dioxo-3-(1-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |

InChI |

InChI=1S/C13H16N2O2S2/c1-9(10-5-3-2-4-6-10)15-11-7-19(16,17)8-12(11)18-13(15)14/h2-6,9,11-12,14H,7-8H2,1H3 |

InChI Key |

VPTURGDGEBLVCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3CS(=O)(=O)CC3SC2=N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

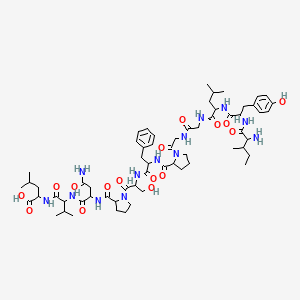

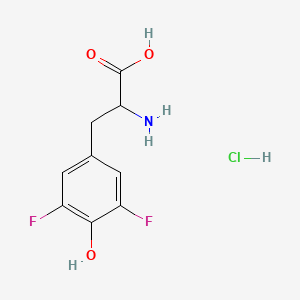

![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)

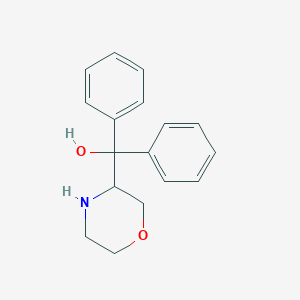

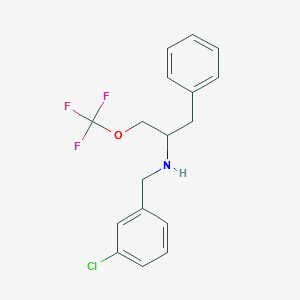

![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)

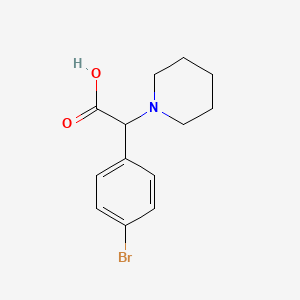

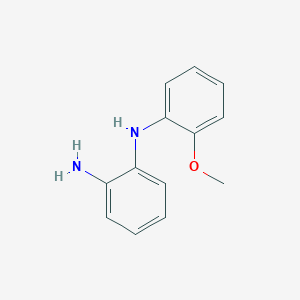

![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)